Molecular Weight and Predicted logP Differentiation vs. 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (CAS 111493-52-8)
The target compound possesses a 3-ethyl substituent absent in 5-chloro-1-methyl-1H-pyrazole-4-carbonitrile, resulting in a molecular weight increase of 28.05 Da (169.61 vs. 141.56 g/mol) . The ethyl group is predicted to increase logP by ~0.5–1.0 units above the comparator's XLogP3-AA of 0.9, based on the Hansch π contribution of an aliphatic CH2CH3 fragment [1]. This logP shift places the target compound in a more favorable lipophilicity range for blood–brain barrier penetration (typically logP 1.5–2.5) if used in CNS-targeted library synthesis.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 169.61 g/mol; logP (predicted) ≈ 1.4–1.9 |
| Comparator Or Baseline | 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (CAS 111493-52-8): MW = 141.56 g/mol; XLogP3-AA = 0.9 |
| Quantified Difference | ΔMW = +28.05 Da (19.8% increase); ΔlogP ≈ +0.5 to +1.0 log units (estimated) |
| Conditions | Predicted logP based on fragment-based Hansch analysis; comparator XLogP3-AA computed by PubChem 2025.04.14 |
Why This Matters
Procurement of the ethyl-bearing analog is essential when a higher logP and larger molecular volume are required to match a target binding pocket or to improve membrane permeability in cell-based assays.
- [1] PubChem. (2025). 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile: XLogP3-AA = 0.9. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
